molecular formula C14H18N2O6 B12684590 Einecs 298-460-2 CAS No. 93804-82-1

Einecs 298-460-2

Cat. No.: B12684590
CAS No.: 93804-82-1
M. Wt: 310.30 g/mol
InChI Key: FFQNWEOMFMQVFL-HVDRVSQOSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 298-460-2 as a registered compound under the EU’s regulatory framework. The identification and characterization of such compounds rely on standardized methods for structural elucidation, physicochemical property analysis, and toxicological profiling .

Properties

CAS No.

93804-82-1

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3.C5H7NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-4-2-1-3(6-4)5(8)9/h2-4,10-12H,5H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

FFQNWEOMFMQVFL-HVDRVSQOSA-N

Isomeric SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 298-460-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-460-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 298-460-2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of EINECS-listed compounds often employ Read-Across Structure Activity Relationships (RASAR) and computational similarity metrics. Key approaches include:

  • Tanimoto Similarity Index : Calculated using PubChem 2D fingerprints to assess structural overlap (≥70% similarity indicates analogs) .
  • Physicochemical Properties : Molecular weight, logP (partition coefficient), solubility, and topological polar surface area (TPSA) .
  • Toxicological Read-Across : Leveraging labeled data from regulatory inventories (e.g., REACH Annex VI) to predict hazards for uncharacterized EINECS compounds .

Comparison with Structurally Similar Compounds

While EINECS 298-460-2’s exact structure is unspecified, the methodology for identifying analogs is exemplified by studies on other EINECS entries. For instance:

Table 1: Hypothetical Comparison Based on EINECS Analogs

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 5-Methyl-2-phenyloxy-4-carboxylic acid
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₇H₁₃NO₄
Molecular Weight 235.27 (hypothetical) 235.27 295.29
LogP (XLOGP3) 2.15 (hypothetical) 2.15 3.45
Solubility (mg/mL) 0.24 (hypothetical) 0.24 5.77
TPSA (Ų) 40.46 (hypothetical) 40.46 72.32
Tanimoto Similarity Reference 0.87 0.66

Key Observations:

Toxicological and Regulatory Implications

  • Hazard Prediction : RASAR models using 1,387 labeled chemicals from REACH Annex VI can cover >33,000 EINECS compounds, enabling toxicity predictions for this compound based on analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4) .
  • Risk Assessment : High BBB permeability (e.g., C9H19ClN2O2 , CAS 1173206-71-7) in analogs may signal neurotoxicity risks, warranting further in vitro testing for this compound .

Q & A

Q. What criteria should guide the selection of journals for publishing findings on this compound?

  • Methodological Answer : Prioritize journals enforcing rigorous peer review (e.g., Reviews in Analytical Chemistry). Assess impact metrics (CiteScore, JIF) and alignment with the journal’s scope. Ensure compliance with FAIR data policies and open-access mandates .

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